7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one
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Overview
Description
7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, exhibits interesting chemical and biological properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-phenylphenol.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxyacetophenone and 4-phenylphenol in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone ring structure.
Hydroxylation: The final step involves the hydroxylation of the chromenone ring at the 7-position using a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various electrophiles.
Esterification: The hydroxyl group can also participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Esterification: Esterification reactions typically use carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromenones.
Esterification: Ester derivatives of the compound.
Scientific Research Applications
7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Scavenge Free Radicals: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the phenylphenoxy group, resulting in different chemical and biological properties.
2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one: Lacks the hydroxyl group at the 7-position, affecting its reactivity and biological activity.
7-hydroxy-2-methyl-3-(4-methoxyphenoxy)-4H-chromen-4-one:
Uniqueness
7-hydroxy-2-methyl-3-(4-phenylphenoxy)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and phenylphenoxy groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-phenylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-14-22(21(24)19-12-9-17(23)13-20(19)25-14)26-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHCMQMJROECIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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